Temozolomide
Overview
Description
Temozolomide is an oral alkylating agent used primarily in the treatment of brain tumors, such as glioblastoma multiforme and anaplastic astrocytoma . It is known for its ability to cross the blood-brain barrier, making it particularly effective in targeting brain cancers . This compound is marketed under various brand names, including Temodar and Temodal .
Mechanism of Action
Target of Action
Temozolomide primarily targets the DNA of cancer cells . It specifically interacts with the O6-guanine residue, which is a part of the DNA structure . This interaction is crucial for the drug’s cytotoxic effects .
Mode of Action
This compound is an alkylating agent that undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH . This process liberates a highly reactive methyl diazonium cation capable of methylating various residues on adenosine and guanine bases . The methylation of DNA at the O6-guanine position leads to DNA lesions and eventual apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves DNA repair mechanisms. The drug’s methylation of the O6-guanine residue in DNA can be repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) . If this repair process is impaired, the dna lesions persist, leading to a series of futile replication and repair cycles that eventually result in apoptotic cell death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including almost 100% bioavailability . It is stable at acidic pH, allowing for both oral and intravenous administration . The drug’s lipophilic nature enables it to traverse the blood-brain barrier, making it effective in treating brain tumors like glioblastoma .
Result of Action
On a cellular level, this compound can cause cytotoxicity, reducing the viability of cancer cells . It also induces apoptosis, leading to the death of cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by factors such as hypoxia and redox balance, can affect the drug’s action . Additionally, the presence of specific cellular subsets with features of stem-like cells, known for their superior ability in withstanding drug-induced cytotoxicity, can also influence the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Temozolomide plays a crucial role in biochemical reactions by methylating DNA at the O6, N7, and N3 positions of guanine and adenine bases . This methylation leads to DNA damage, which triggers apoptosis in cancer cells . This compound interacts with various biomolecules, including DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the methylation and confer resistance to the drug . Additionally, it affects the base excision repair (BER) pathway, leading to the accumulation of DNA abasic sites .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and apoptosis by causing DNA damage . In glioblastoma cells, this compound disrupts cell signaling pathways, including the ATM-Chk2/ATR-Chk1 pathways, leading to S-phase arrest and apoptosis . It also affects gene expression by inducing the expression of DNA damage response genes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active metabolite, monomethyl triazeno imidazole carboxamide (MTIC), which methylates DNA . This methylation primarily occurs at the O6 position of guanine, leading to mismatched base pairs during DNA replication . The resulting DNA damage triggers cell death pathways, including apoptosis . This compound also inhibits DNA repair enzymes, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it induces significant DNA damage and apoptosis . Over time, cancer cells may develop resistance through the upregulation of DNA repair enzymes like MGMT . This compound is stable at acidic pH but undergoes spontaneous hydrolysis at neutral or slightly basic pH, affecting its long-term stability and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Higher doses result in increased DNA damage and apoptosis, but also higher toxicity . Studies have shown that this compound prolongs survival and reduces tumor volume in glioma models . At high doses, it can cause significant adverse effects, including myelosuppression and gastrointestinal toxicity .
Metabolic Pathways
This compound is metabolized through non-enzymatic hydrolysis to MTIC, which further degrades to monomethylhydrazine and 5-aminoimidazole-4-carboxamide (AIC) . These metabolites are involved in the methylation of DNA, leading to its cytotoxic effects . The metabolic pathways of this compound do not require cytochrome P450 enzymes, making it unique among alkylating agents .
Transport and Distribution
This compound is rapidly absorbed from the gut and distributed extensively in tissues . It crosses the blood-brain barrier, with concentrations in the cerebrospinal fluid reaching 30% of those in the blood plasma . This compound is transported within cells and tissues, interacting with various transporters and binding proteins .
Subcellular Localization
This compound and its metabolites localize primarily in the nucleus, where they exert their DNA-damaging effects . The subcellular localization of this compound is crucial for its activity, as it needs to reach the DNA to induce cytotoxicity . The drug’s localization is influenced by its chemical properties and the presence of targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of temozolomide involves several key steps. Initially, a nitrosoimidazole compound reacts with methylhydrazine to form an azo compound . This intermediate undergoes hydrolysis to yield another intermediate, which then reacts with p-nitrophenyl chloroformate to form a new intermediate . Finally, cyclization of this intermediate produces this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but emphasizes the use of green catalysts to replace traditional ones, making the process more economical and environmentally friendly . The reaction conditions are optimized to avoid the use of highly toxic reagents and unstable intermediates, ensuring a high yield suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Temozolomide undergoes several types of chemical reactions, including hydrolysis and methylation .
Common Reagents and Conditions: The hydrolysis of this compound occurs spontaneously at neutral or slightly basic pH, leading to the formation of a highly reactive methyl diazonium cation . This cation can methylate various residues on adenosine and guanine bases in DNA .
Major Products Formed: The primary product of this compound’s hydrolysis is 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which is the active species responsible for its anticancer effects .
Scientific Research Applications
Temozolomide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique alkylating properties and its ability to form reactive intermediates that can modify DNA .
Biology: Biologically, this compound is used to investigate DNA repair mechanisms and the cellular response to DNA damage .
Medicine: Medically, this compound is a cornerstone in the treatment of glioblastoma multiforme and anaplastic astrocytoma . It is also being explored for its potential in treating other types of cancers, such as pancreatic neuroendocrine tumors .
Industry: In the pharmaceutical industry, this compound is produced and marketed as an essential drug for brain cancer treatment .
Comparison with Similar Compounds
- Dacarbazine
- Procarbazine
- Lomustine
- Carmustine
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Properties
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEGJWRSRHCHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043714 | |
Record name | Temozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Temozolomide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.09e+00 g/L | |
Record name | Temozolomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00853 | |
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Record name | Temozolomide | |
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Mechanism of Action |
Glioblastoma (glioblastoma multiforme) is the most common and aggressive adult primary brain tumour, accounting for 45.6% of all primary malignant brain tumours. Primarily defined histopathologically by necrosis and microvascular proliferation (WHO grade IV classification), glioblastomas are commonly treated through radiotherapy and concomitant alkylation-based chemotherapy with temozolomide. Temozolomide (TMZ) is a small (194 Da) lipophilic alkylating agent of the imidazotetrazine class that is stable at acidic pH, allowing for both oral and intravenous dosing, and can cross the blood-brain barrier to affect CNS tumours. After absorption, TMZ undergoes spontaneous nonenzymatic breakdown at physiological pH to form 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which then reacts with water to produce 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyl diazonium cation. Brain tumours such as glioblastoma typically possess a more alkaline pH than healthy tissue, favouring TMZ activation within tumour tissue. The methyl diazonium cation is highly reactive and methylates DNA at the N7 position of guanine (N7-MeG, 70%), the N3 position of adenine (N3-MeA, 9%), and the O6 position of guanine (O6-MeG, 6%). Although more prevalent, N7-MeG and N3-MeA are rapidly repaired by the base excision repair pathway and are not primary mediators of temozolomide toxicity, although N3-MeA lesions are lethal if not repaired. By comparison, repair of O6-MeG requires action by the suicide enzyme methylguanine-DNA methyltransferase (MGMT), which removes the methyl group to restore guanine. If not repaired by MGMT, O6-MeG mispairs with thymine, activating the DNA mismatch repair (MMR) pathway that removes the thymine (not the O6-MeG), resulting in futile cycles of repair and eventual DNA strand breaks leading to apoptosis. As MMR activity is crucial for temozolomide cytotoxicity, cells that have reduced or absent MGMT function and an intact MMR pathway are the most sensitive to temozolomide treatment. Glioblastomas that upregulate MGMT downregulate MMR or alter both are resistant to TMZ, leading to treatment failure. More recently, increased interest has also been shown in the immunomodulatory effects of TMZ, related to its myelosuppressive effects. Counterintuitively, lymphodepletion may enhance the antitumour effects of cellular immunotherapy and improve the dynamics of memory cells by altering tumour-specific versus tumour-tolerant populations. The depletion of tumour-localized immunosuppressive Treg cells may contribute to an improved response to immunotherapy. Hence, TMZ treatment may also form the backbone of immunotherapy strategies against glioblastoma in the future. | |
Record name | Temozolomide | |
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CAS No. |
85622-93-1 | |
Record name | Temozolomide | |
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Record name | Temozolomide [USAN:INN:BAN] | |
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Record name | Temozolomide | |
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Record name | Temozolomide | |
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Record name | TEMOZOLOMIDE | |
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Record name | Temozolomide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
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Melting Point |
212 °C | |
Record name | Temozolomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Temozolomide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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